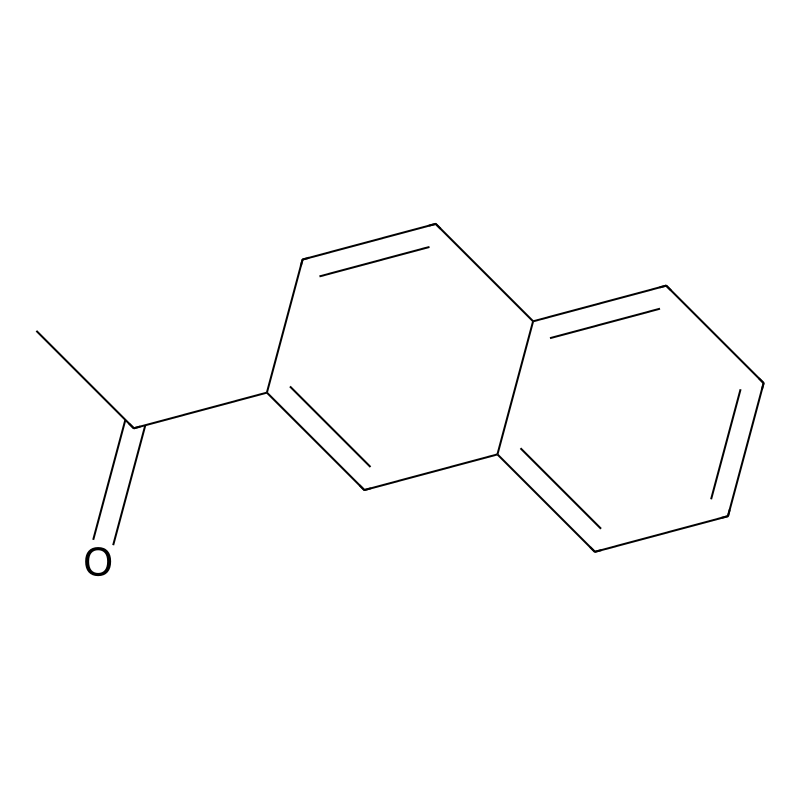2-Acetylnaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
insoluble in water; soluble in organic solvents, oils
soluble (in ethanol)
Synonyms
Canonical SMILES
Description
DNA Gyrase Inhibitors:
One key research application of 2-Acetylnaphthalene lies in its role as an intermediate for synthesizing piperidinyl pyrazoles. These molecules have been identified as potent DNA gyrase inhibitors []. DNA gyrase is an enzyme crucial for bacterial DNA replication. Inhibiting this enzyme can disrupt bacterial growth and division, making it a potential target for developing new antibiotics []. Studies have shown that 2-Acetylnaphthalene can be a valuable starting material for creating these promising antibiotic candidates.
Antiangiogenesis Research:
Another exciting area of research exploring 2-Acetylnaphthalene involves its use in synthesizing aromatic enone and dienone analogues of curcumin. Curcumin, a natural compound found in turmeric, possesses antiangiogenic properties, meaning it can hinder the formation of new blood vessels []. Angiogenesis is a vital process for tumor growth and metastasis. By developing curcumin analogues with enhanced antiangiogenic activity, researchers hope to create new cancer treatment strategies []. 2-Acetylnaphthalene serves as a useful building block for synthesizing these potential antiangiogenic compounds.
2-Acetylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 170.21 g/mol. It is a ketone characterized by the presence of an acetylnaphthalene moiety, where an acetyl group is attached to the naphthalene ring at the second position. This compound appears as a colorless to light yellow liquid with a distinctive aromatic odor, making it useful in various applications, particularly in organic synthesis and as a chemical intermediate.
Research has indicated that derivatives of 2-acetylnaphthalene exhibit various biological activities. For instance:
- Antimicrobial Properties: Synthesis of chalcone derivatives from 2-acetylnaphthalene has shown promising antifungal and antibacterial activities, suggesting potential applications in pharmaceuticals .
- Singlet Molecular Oxygen Studies: It has been utilized in studies related to singlet molecular oxygen phosphorescence, which is significant for understanding photochemical processes in biological systems .
Several methods exist for synthesizing 2-acetylnaphthalene:
- Friedel-Crafts Acylation: This method involves the acylation of naphthalene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
- From Naphthalene Derivatives: It can also be synthesized through reactions involving substituted naphthalenes or acetophenones under specific conditions that favor the formation of the ketone.
- Zeolite Catalysis: The formation of 2-acetylnaphthalene can occur within zeolite channels, providing a unique environment that influences reaction pathways and product distribution .
2-Acetylnaphthalene has several applications across various fields:
- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
- Research Tool: Its role in studying singlet oxygen dynamics makes it valuable in photochemistry research.
- Flavoring Agent: Due to its aromatic properties, it may find use in flavoring and fragrance formulations.
Interactions involving 2-acetylnaphthalene have been studied primarily concerning its reactivity with other chemical species:
- Reactivity with Oxidants: The oxidation kinetics involving iodate highlights how 2-acetylnaphthalene interacts with strong oxidizing agents under acidic conditions .
- Biological Interactions: Studies on its derivatives suggest potential interactions with microbial systems, leading to antimicrobial effects .
Several compounds share structural similarities with 2-acetylnaphthalene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Acetylnaphthalene | Similar structure but different position of acetyl group; distinct reactivity profile. | |
| Naphthalene | Parent compound; lacks functional groups that influence reactivity and properties. | |
| Acetophenone | A simpler ketone; used widely in organic synthesis but lacks the polycyclic structure. |
Uniqueness of 2-Acetylnaphthalene
The uniqueness of 2-acetylnaphthalene lies in its specific position of substitution on the naphthalene ring, which significantly influences its chemical behavior and biological activity compared to its isomeric forms and related compounds. Its ability to participate in diverse
Purity
Physical Description
White powder; [Alfa Aesar MSDS]
Solid
white or nearly white crystalline solid with a floral, orange blossom, neroli odou
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1323 of 1841 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 518 of 1841 companies with hazard statement code(s):;
H302 (41.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (22.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (79.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Environmental Hazard
Other CAS
93-08-3
Wikipedia
Use Classification
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanone, 1-(2-naphthalenyl)-: ACTIVE
Dates
2: Seel M, Werner TC. Binding properties of 2-acetylnaphthalene with hydroxypropyl cyclodextrins from fluorescence quenching experiments. Appl Spectrosc. 2005 May;59(5):691-5. PubMed PMID: 15969816.
3: Narender T, Sarkar S, Rajendar K, Tiwari S. Synthesis of biaryls via AlCl3 catalyzed domino reaction involving cyclization, dehydration, and oxidation. Org Lett. 2011 Dec 2;13(23):6140-3. doi: 10.1021/ol202638m. Epub 2011 Oct 31. PubMed PMID: 22040063.
4: Yan Z, Maher N, Torres R, Caldwell GW, Huebert N. Rapid detection and characterization of minor reactive metabolites using stable-isotope trapping in combination with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(22):3322-30. PubMed PMID: 16235238.
5: Ostman P, Luosujärvi L, Haapala M, Grigoras K, Ketola RA, Kotiaho T, Franssila S, Kostiainen R. Gas chromatography-microchip atmospheric pressure chemical ionization-mass spectrometry. Anal Chem. 2006 May 1;78(9):3027-31. PubMed PMID: 16642989.








